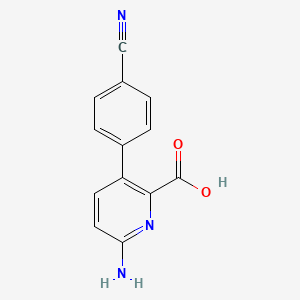

6-Amino-3-(4-cyanophenyl)picolinic acid

Descripción

6-Amino-3-(4-cyanophenyl)picolinic acid is a heterocyclic compound featuring a picolinic acid backbone (pyridine ring with a carboxylic acid group at position 2), an amino group at position 6, and a 4-cyanophenyl substituent at position 3. Its molecular formula is C₁₃H₉N₃O₂, with a molecular weight of 263.24 g/mol (calculated). The cyano group (-C≡N) at the para position of the phenyl ring introduces strong electron-withdrawing effects, influencing the compound’s electronic properties, solubility, and reactivity.

The cyano group may be introduced via a pre-functionalized phenyl starting material or through post-synthetic modification.

Applications: Picolinic acid derivatives are widely used in coordination chemistry (e.g., mercury complexes in ), pharmaceuticals (e.g., intermediates for kinase inhibitors), and materials science.

Propiedades

IUPAC Name |

6-amino-3-(4-cyanophenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O2/c14-7-8-1-3-9(4-2-8)10-5-6-11(15)16-12(10)13(17)18/h1-6H,(H2,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVSQWHDGTPQYPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=C(N=C(C=C2)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-3-(4-cyanophenyl)picolinic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-oxopropanoic acid or ethyl 2-oxopropanoate with ammonium acetate, malononitrile, and various aldehydes in the presence of a catalyst such as UiO-66 (Zr)-N (CH2PO3H2)2 . This process leverages the anomeric effect to facilitate the formation of the desired picolinic acid derivative.

Industrial Production Methods: Industrial production of this compound may involve bulk manufacturing and custom synthesis processes. Companies like ChemScene and Benchchem offer bulk manufacturing and sourcing services for this compound .

Análisis De Reacciones Químicas

Types of Reactions: 6-Amino-3-(4-cyanophenyl)picolinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The amino and cyanophenyl groups can participate in substitution reactions to form new compounds.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) is commonly used as an oxidizing agent.

Reduction: Reducing agents such as sodium borohydride (NaBH4) can be employed.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different picolinic acid derivatives, while substitution reactions can introduce new functional groups into the molecule.

Aplicaciones Científicas De Investigación

Chemistry: 6-Amino-3-(4-cyanophenyl)picolinic acid is used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology and Medicine: In biological research, this compound is investigated for its potential as a therapeutic agent. It has been studied for its interactions with various biological targets and its potential role in drug development.

Industry: The compound is used in the development of new materials and as a precursor in the synthesis of herbicides. For example, picolinic acid derivatives have been explored as synthetic auxin herbicides .

Mecanismo De Acción

The mechanism of action of 6-Amino-3-(4-cyanophenyl)picolinic acid involves its interaction with specific molecular targets. For instance, in herbicidal applications, it may bind to auxin-signaling F-box proteins, disrupting their function and leading to plant growth inhibition . The compound’s effects are mediated through its ability to modulate specific biochemical pathways.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares 6-amino-3-(4-cyanophenyl)picolinic acid with derivatives bearing different substituents at position 3 of the picolinic acid core. Key differences in physical properties, reactivity, and applications are highlighted.

Substituent Effects on Physical Properties

Notes:

- The cyano group’s electron-withdrawing nature lowers the carboxylic acid’s pKa compared to tert-butyl (electron-donating) analogs .

- Halogenated derivatives (e.g., 4-F, 3-Cl-4-F) exhibit higher solubility in polar solvents due to dipole interactions .

- The tert-butyl group increases hydrophobicity, reducing aqueous solubility .

Coordination Chemistry

Picolinic acid derivatives form stable complexes with transition metals. shows that substituents dictate coordination geometry and polymer dimensionality:

- Unsubstituted picolinic acid : Forms 1D coordination polymers with Hg(II) via N,O-chelation.

- Bulky substituents (e.g., tert-butyl): May hinder polymerization, favoring mononuclear complexes.

- Electron-withdrawing groups (e.g., -CN) : Enhance metal-ligand bond strength due to increased Lewis acidity.

The cyano group in 6-amino-3-(4-cyanophenyl)picolinic acid could enable unique coordination modes, such as bridging via the nitrile nitrogen, though experimental data is needed .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.